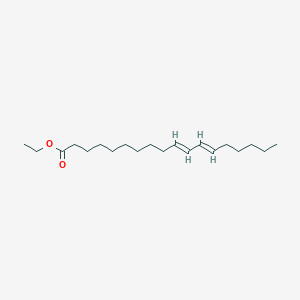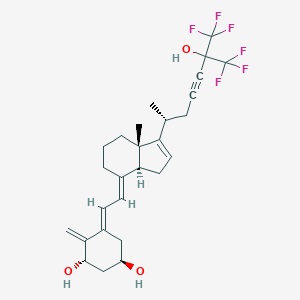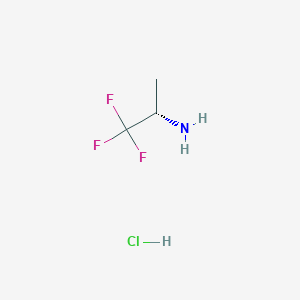![molecular formula C10H18N2O2 B152962 tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 134677-60-4](/img/structure/B152962.png)
tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Übersicht
Beschreibung
The compound tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is a structurally complex molecule that has potential utility in various fields, including as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) . The molecule contains a tert-butyl carbamate group and an azabicyclo[3.1.0]hexane core, which is a common structural motif in many biologically active compounds.
Synthesis Analysis
The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed through aziridine opening and optical resolution of racemic compounds with 10-camphorsulfonic acid, providing access to multigram quantities of both enantiomers . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions and using diastereomeric salt formation or chromatography on a chiral stationary phase . A stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was also described, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .
Molecular Structure Analysis
The molecular structure of azabicyclic compounds can be complex, and their characterization often involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using these methods, revealing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .
Chemical Reactions Analysis
Azabicyclic compounds can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the regioselective introduction and transformation of substituents at specific carbon atoms of N-tert-butoxycarbonyl azabicycles have been described, allowing these molecules to serve as precursors to conformationally constrained β-amino acids . Moreover, an iodolactamization was used as a key step in the enantioselective synthesis of a compound with potential as a CCR2 antagonist .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the monoclinic space group, with two diastereomers present in a 1:1 ratio in the crystal . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Organic Chemistry, specifically in the synthesis of N-heterocycles .
- Summary of the Application : Chiral sulfinamides, like tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . They are used in the synthesis of N-heterocycles via sulfinimines .
- Methods of Application or Experimental Procedures : The most extensively used enantiopure tert-butanesulfinamide is prepared using catalytic enantioselective methods in two steps from the extremely inexpensive oil waste by-product, tert-butyl disulfide . Direct condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines in uniformly high yields .
- Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
-
Electronic Communication in Redox Units
- Field : Organic Chemistry
- Summary : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
- Methods : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
- Results : This study provides insights into the electronic properties of TAP and its derivatives, which are important for their applications in the field of organic (opto)electronics .
-
Chemistry and Biology
- Field : Organic & Biomolecular Chemistry
- Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Methods : The tert-butyl group is used in chemical transformations, and its relevance in Nature and its implication in biosynthetic and biodegradation pathways are studied .
- Results : The study describes the possible application of the tert-butyl group in biocatalytic processes .
-
Synthesis of Tertiary Butyl Esters
- Field : Organic Chemistry
- Summary : Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : This method provides a sustainable synthesis of tertiary butyl esters .
-
Electronic Communication in Redox Units
- Field : Organic Chemistry
- Summary : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
- Methods : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
- Results : This study provides insights into the electronic properties of TAP and its derivatives, which are important for their applications in the field of organic (opto)electronics .
-
Chemistry and Biology
- Field : Organic & Biomolecular Chemistry
- Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Methods : The tert-butyl group is used in chemical transformations, and its relevance in Nature and its implication in biosynthetic and biodegradation pathways are studied .
- Results : The study describes the possible application of the tert-butyl group in biocatalytic processes .
-
Synthesis of Tertiary Butyl Esters
- Field : Organic Chemistry
- Summary : Tertiary butyl esters find large applications in synthetic organic chemistry .
- Methods : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : This method provides a sustainable synthesis of tertiary butyl esters .
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes recommended safety precautions.
Zukünftige Richtungen
This could involve identifying areas where further research is needed, such as improving the synthesis method, studying additional reactions, or exploring new applications for the compound.
I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYOMZXJQAKHEK-DHBOJHSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928678 | |
| Record name | tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
CAS RN |
134575-17-0 | |
| Record name | tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-101537 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



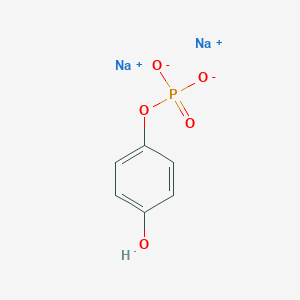
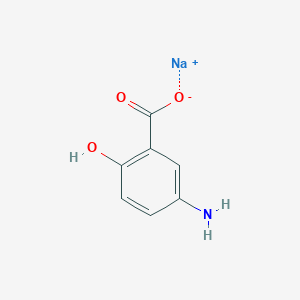
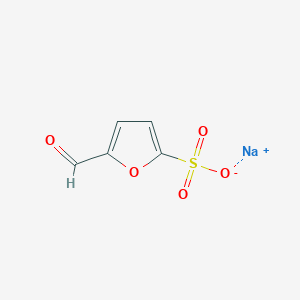
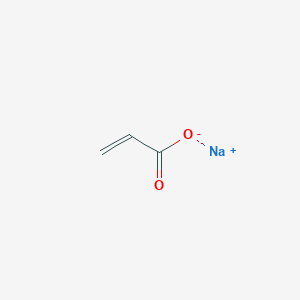
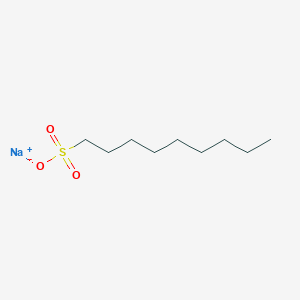
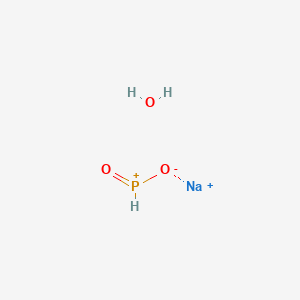
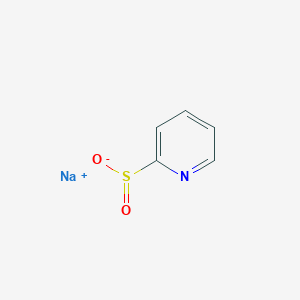
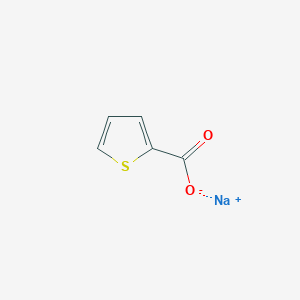
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
